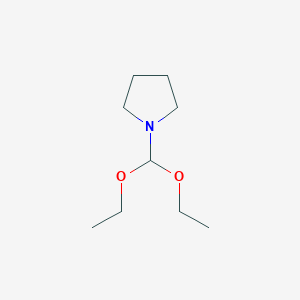
1-Methyl-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The presence of these nitrogen atoms allows the compound to act as a chelating agent, binding strongly to metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a metal ion carrier.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber .
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the methyl groups, making it less hydrophobic.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
Cyclen: Another azamacrocycle with four nitrogen atoms but a different ring size
Uniqueness
1-Methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its methyl groups, which enhance its hydrophobicity and influence its binding properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and coordination chemistry .
Eigenschaften
CAS-Nummer |
53118-99-3 |
|---|---|
Molekularformel |
C11H26N4 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
1-methyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C11H26N4/c1-15-10-3-6-13-8-7-12-4-2-5-14-9-11-15/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
GWXSMIOWBINEFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCNCCNCCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
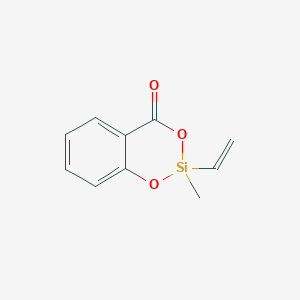
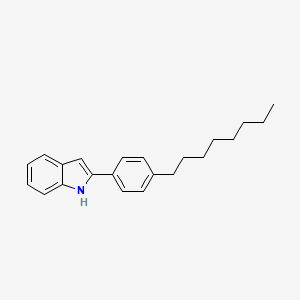

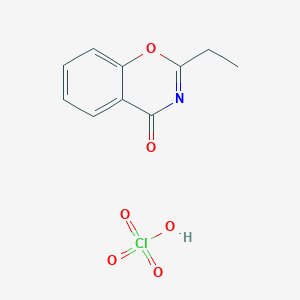
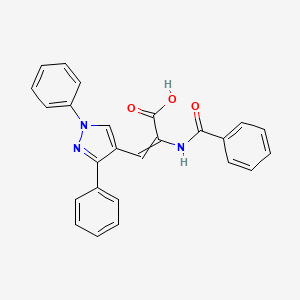
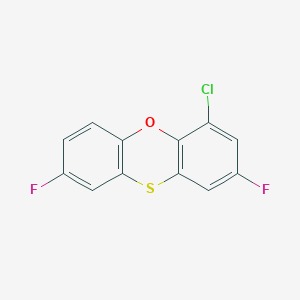
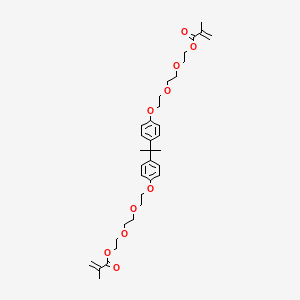

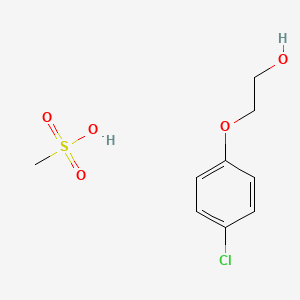
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
